molecular formula C9H13F4NO4 B2716426 3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2418663-21-3

3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2716426
CAS No.: 2418663-21-3
M. Wt: 275.2
InChI Key: MSASDWBQIMZXIV-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid; 2,2,2-trifluoroacetic acid is a compound that combines a pyrrolidine ring with a fluoroethyl group and a carboxylic acid functional group, along with trifluoroacetic acid

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the pyrrolidine ring.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of a pyrrolidine derivative with a fluoroethyl halide in the presence of a base can yield the desired fluoroethyl-substituted pyrrolidine.

    Carboxylation: The introduction of the carboxylic acid group can be achieved through carboxylation reactions. One approach involves the reaction of the fluoroethyl-substituted pyrrolidine with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: The compound can be used in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid: Lacks the fluoroethyl group, resulting in different chemical and biological properties.

    2,2,2-Trifluoroacetic acid: A simpler compound with distinct reactivity and applications.

    Fluoroethyl-substituted pyrrolidines: Compounds with similar structures but different functional groups, leading to variations in reactivity and applications.

Uniqueness

3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the fluoroethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.C2HF3O2/c8-3-1-7(6(10)11)2-4-9-5-7;3-2(4,5)1(6)7/h9H,1-5H2,(H,10,11);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSASDWBQIMZXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CCF)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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